molecular formula C10H16K2O4 B1623173 Dipotassium sebacate CAS No. 52457-55-3

Dipotassium sebacate

Cat. No.: B1623173
CAS No.: 52457-55-3
M. Wt: 278.43 g/mol
InChI Key: AHMROPIAMLLAPW-UHFFFAOYSA-L
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Description

Dipotassium sebacate (C₁₀H₁₆K₂O₄) is the dipotassium salt of sebacic acid (decanedioic acid). It is a white, crystalline solid with applications in industrial lubricants, polymer stabilizers, and cosmetics due to its ionic nature and solubility in polar solvents. Its structure comprises two potassium ions bonded to the carboxylate groups of sebacic acid, enabling it to act as a buffering agent or plasticizer in formulations.

Properties

CAS No.

52457-55-3

Molecular Formula

C10H16K2O4

Molecular Weight

278.43 g/mol

IUPAC Name

dipotassium;decanedioate

InChI

InChI=1S/C10H18O4.2K/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;;/h1-8H2,(H,11,12)(H,13,14);;/q;2*+1/p-2

InChI Key

AHMROPIAMLLAPW-UHFFFAOYSA-L

SMILES

C(CCCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+]

Canonical SMILES

C(CCCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+]

Other CAS No.

52457-55-3

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactivity

The compound reversibly protonates in acidic environments to regenerate sebacic acid:

C10H16K2O4+2H+C10H18O4+2K+\text{C}_{10}\text{H}_{16}\text{K}_2\text{O}_4 + 2\text{H}^+ \rightarrow \text{C}_{10}\text{H}_{18}\text{O}_4 + 2\text{K}^+

This reaction is critical in applications requiring pH-dependent solubility, such as corrosion inhibition .

Metal Complexation and Corrosion Inhibition

Dipotassium sebacate interacts with metal ions (e.g., Ca²⁺, Fe³⁺) to form insoluble complexes, reducing corrosion rates on steel surfaces . In electrochemical studies:

  • Inhibition Efficiency : 98% for acrylic-coated steel .

  • Mechanism : Adsorption of sebacate anions onto metal surfaces, forming a protective layer .

ParameterWithout InhibitorWith Sebacate
Corrosion Current1.2 µA/cm²0.024 µA/cm²
ΔE (Potential Difference)450 mV58 mV

Metabolic Degradation

In biological systems, the sebacate anion undergoes β-oxidation to shorter-chain dicarboxylic acids :

C10H16O42β-oxidationC8H14O42+C6H10O42\text{C}_{10}\text{H}_{16}\text{O}_4^{2-} \xrightarrow{\beta\text{-oxidation}} \text{C}_8\text{H}_{14}\text{O}_4^{2-} + \text{C}_6\text{H}_{10}\text{O}_4^{2-}

Key Pharmacokinetic Data :

  • Plasma half-life: 37.9–39.8 minutes (rats).

  • Renal clearance: 0.291 mL/min per 100 g (indicating partial reabsorption).

  • Bioavailability: 69.09% (oral vs. intraperitoneal routes).

Hydrolysis and Stability

This compound hydrolyzes slowly in aqueous media, with half-lives of:

  • 4.5 years at pH 7

  • 166 days at pH 8

This stability supports its use in polymer formulations and lubricants .

Reactivity with Cyanides and Sulfides

As a carboxylate salt, it reacts with cyanides and sulfides to release toxic gases (e.g., HCN) under acidic conditions :

C10H16K2O4+NaCN+H+HCN+byproducts\text{C}_{10}\text{H}_{16}\text{K}_2\text{O}_4 + \text{NaCN} + \text{H}^+ \rightarrow \text{HCN} \uparrow + \text{byproducts}

Comparison with Similar Compounds

Key Data Tables

Table 1. Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Water Solubility Primary Applications
This compound C₁₀H₁₆K₂O₄ 294.43 50 g/L (20°C) Polymers, cosmetics
Dibutyl Sebacate C₁₈H₃₄O₄ 314.46 0.002 g/L PVC plasticizers
Dilithium Sebacate C₁₀H₁₆Li₂O₄ 214.12 120 g/L Battery electrolytes
Didecyl Sebacate C₃₀H₅₈O₄ 482.78 Insoluble High-temperature lubricants
Table 2. Toxicity Profiles
Compound Aquatic Toxicity (LC₅₀, Lemna minor) Developmental Toxicity Environmental Persistence
This compound >1,000 mg/L (safe) None observed Low (ionic dissociation)
Dibutyl Sebacate 12 mg/L (zebrafish EC₅₀) Positive (EPA data) High (ester stability)
Potassium Carbonate 3,400 ppm (toxic to duckweed) Not studied Moderate

Research Findings

  • Environmental Impact : this compound’s ionic nature promotes rapid dissociation in water, reducing bioaccumulation risks compared to lipophilic esters like dibutyl sebacate, which persist in sediments .
  • Functional Versatility : While esters excel in hydrophobic applications (e.g., lubricants, plasticizers), this compound’s solubility and ionic character make it preferable in aqueous formulations (e.g., detergents, buffers) .
  • Regulatory Status : The U.S. EPA classifies dibutyl sebacate as requiring further toxicity evaluation, whereas potassium salts like this compound are generally recognized as low-risk under current guidelines .

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